molecular formula C15H22BrNO2 B5873784 2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide

2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide

Cat. No.: B5873784
M. Wt: 328.24 g/mol
InChI Key: GHTRAFSTVPEVRL-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide is an organic compound characterized by the presence of a bromo-substituted phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and N,N-di(propan-2-yl)acetamide.

    Reaction: The phenol group of 4-bromo-2-methylphenol is reacted with chloroacetyl chloride to form 2-(4-bromo-2-methylphenoxy)acetyl chloride.

    Amidation: The resulting 2-(4-bromo-2-methylphenoxy)acetyl chloride is then reacted with N,N-di(propan-2-yl)amine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and acetamide groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(4-substituted-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide.

    Oxidation: Oxidized products may include phenolic derivatives.

    Reduction: Reduced products may include amine derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methylphenoxy)propan-2-yltrimethylsilane
  • 2-(4-bromo-2-methylphenoxy)propanoic acid

Uniqueness

2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo-substituted phenoxy group and acetamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-10(2)17(11(3)4)15(18)9-19-14-7-6-13(16)8-12(14)5/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTRAFSTVPEVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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